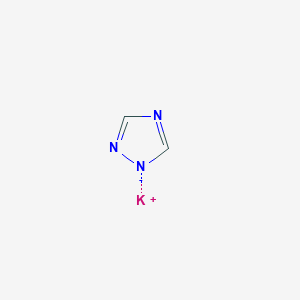
potassium;2,4-diaza-1-azanidacyclopenta-2,4-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
potassium;2,4-diaza-1-azanidacyclopenta-2,4-diene is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms Triazoles are known for their versatile chemical properties and significant biological activities
Méthodes De Préparation
The synthesis of 1,2,4-triazol-1-yl potassium can be achieved through several methods. One common approach involves the reaction of 1,2,4-triazole with potassium hydroxide. The reaction typically takes place in an aqueous or alcoholic medium, where the triazole ring is deprotonated by the hydroxide ion, forming the potassium salt.
Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
potassium;2,4-diaza-1-azanidacyclopenta-2,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrogenated triazole derivatives.
Substitution: The potassium ion can be replaced by other cations or functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
potassium;2,4-diaza-1-azanidacyclopenta-2,4-diene has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex triazole derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It is often used in the development of new pharmaceuticals and agrochemicals.
Medicine: Triazole derivatives are known for their therapeutic potential, and 1,2,4-triazol-1-yl potassium is a key intermediate in the synthesis of drugs targeting various diseases.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,2,4-triazol-1-yl potassium involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.
Comparaison Avec Des Composés Similaires
potassium;2,4-diaza-1-azanidacyclopenta-2,4-diene can be compared with other triazole compounds, such as 1,2,3-triazole and 1,2,4-triazole derivatives. While all these compounds share the triazole ring structure, their chemical properties and biological activities can vary significantly. For instance, 1,2,4-triazole derivatives are often more potent in their biological activities compared to 1,2,3-triazole derivatives.
Similar compounds include:
1,2,3-Triazole: Another isomer of triazole with different chemical properties and applications.
Fluconazole: A triazole antifungal drug.
Itraconazole: Another triazole antifungal drug with a broader spectrum of activity.
Propriétés
Formule moléculaire |
C2H2KN3 |
|---|---|
Poids moléculaire |
107.16 g/mol |
Nom IUPAC |
potassium;2,4-diaza-1-azanidacyclopenta-2,4-diene |
InChI |
InChI=1S/C2H2N3.K/c1-3-2-5-4-1;/h1-2H;/q-1;+1 |
Clé InChI |
YUSTUYREJSSQSF-UHFFFAOYSA-N |
SMILES canonique |
C1=NC=N[N-]1.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




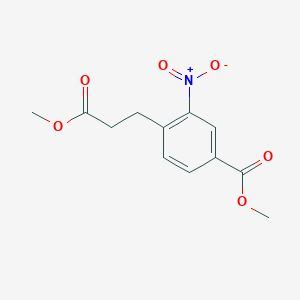


![Methyl 3-[4-(iso-propyl)phenylsulfonamido]thiophene-2-carboxylate](/img/structure/B8299994.png)
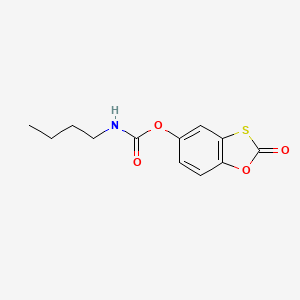
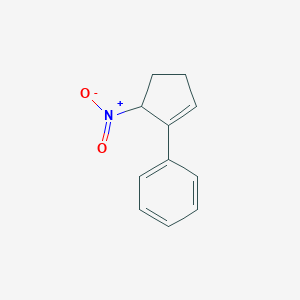
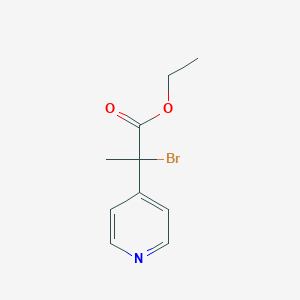
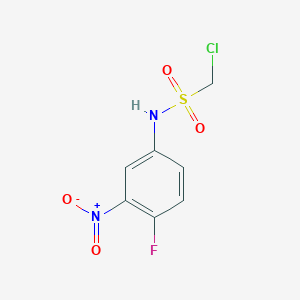
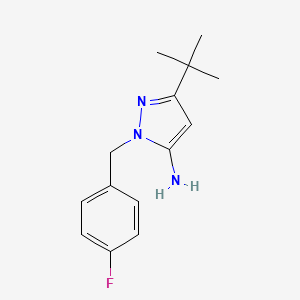

![3-Benzoyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B8300035.png)
![5-Bromo-6-chloro-2-(4-fluorophenyl)furo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B8300047.png)
